(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid
Overview
Description
The compound “(2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-YL)acetic acid” is a chemical substance that is available for purchase from various suppliers. It is also known by other names such as “2-(2-((2-Fluorobenzyl)thio)-6-hydroxypyrimidin-4-yl)acetic acid” and "4-Pyrimidineacetic acid, 2-[[(2-fluorophenyl)methyl]thio]-1,6-dihydro-6-oxo-" .
Physical and Chemical Properties Analysis
This compound is described as a white to yellow powder or crystals . The molecular weight is 294.3 g/mol.Scientific Research Applications
Synthesis and Characterization
The synthesis and characterization of various compounds related to (2-[(2-Fluorobenzyl)thio]-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid have been explored in several studies. For example, the reaction of 5-fluorobenzimidazolyl-2-thione with chloroacetic acid leads to the synthesis of related heterocyclic compounds, demonstrating the orientation of cyclization in the syntheses of fluorothiazolobenzimidazolones. This process underscores the compound's role as a precursor in the synthesis of heterocyclic systems with potential biological activities (Pujari et al., 1990). Additionally, the synthesis of new imidazolyl acetic acid derivatives with anti-inflammatory and analgesic activities highlights the therapeutic potential of compounds within this chemical family (Khalifa & Abdelbaky, 2008).
Biological Activity
The antimicrobial activity of rhodanine-3-acetic acid derivatives, which share a structural resemblance to this compound, has been investigated, demonstrating significant activity against mycobacteria. This suggests that modifications of the this compound scaffold could yield potent antimicrobial agents (Krátký, Vinšová, & Stolaříková, 2017).
Potential for Drug Development
The exploration of compounds with a common scaffold for selective inhibition of human enzymes suggests the potential of this compound derivatives in drug design. The ability to shift potency and selectivity profiles through modifications of the scaffold indicates a promising approach for the development of new therapeutics targeting diseases like diabetes, cancer, and inflammation (Hegemann & Groll, 2015).
Properties
IUPAC Name |
2-[2-[(2-fluorophenyl)methylsulfanyl]-6-oxo-1H-pyrimidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O3S/c14-10-4-2-1-3-8(10)7-20-13-15-9(6-12(18)19)5-11(17)16-13/h1-5H,6-7H2,(H,18,19)(H,15,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGILZVKZKXAVIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC(=CC(=O)N2)CC(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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